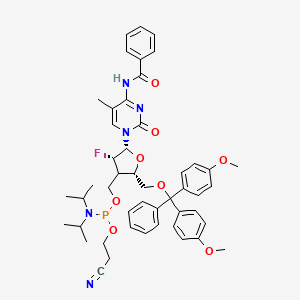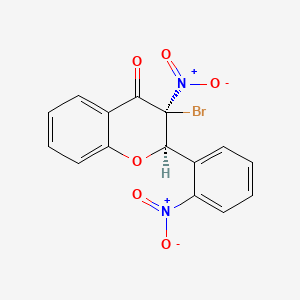
D4R agonist 24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FGH31, also known as Compound 24, is a potent and selective dopamine D4 receptor agonist. It exhibits a high affinity for the dopamine D4 receptor with a dissociation constant (K_i) of 1.6 nanomolar. This compound is notable for its selective G protein-coupled receptor kinase 2 (GRK2) dependency and partial activation of β-arrestin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of FGH31 involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of FGH31 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of continuous flow chemistry to enhance efficiency.
- Advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity.
化学反応の分析
Types of Reactions: FGH31 undergoes various chemical reactions, including:
Oxidation: FGH31 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Selective substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.
科学的研究の応用
FGH31 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study dopamine D4 receptor interactions and signaling pathways.
Biology: Investigates the role of dopamine D4 receptors in various biological processes, including neurotransmission and behavior.
Medicine: Potential therapeutic applications in treating neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
作用機序
FGH31 exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation is dependent on G protein-coupled receptor kinase 2 (GRK2) and partially activates β-arrestin. The molecular targets include the dopamine D4 receptor, and the pathways involved are primarily related to dopamine signaling and neurotransmission .
類似化合物との比較
Mirtazapine: A tetracyclic antidepressant with a unique mechanism of action.
Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Oxolinic Acid: A synthetic antimicrobial used in urinary tract infections.
Octopamine Hydrochloride: A biogenic monoamine with neurohormonal and neurotransmitter functions.
Comparison: FGH31 is unique in its selective activation of dopamine D4 receptors with high affinity and GRK2 dependency. Unlike other compounds, FGH31 partially activates β-arrestin, making it a valuable tool for studying biased agonism and receptor signaling pathways .
特性
分子式 |
C33H36N4O2 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC名 |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-[2-(4-phenylphenyl)phenyl]urea |
InChI |
InChI=1S/C33H36N4O2/c1-39-32-15-8-7-14-31(32)37-24-22-36(23-25-37)21-9-20-34-33(38)35-30-13-6-5-12-29(30)28-18-16-27(17-19-28)26-10-3-2-4-11-26/h2-8,10-19H,9,20-25H2,1H3,(H2,34,35,38) |
InChIキー |
VGUQUIYJFQJLRU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

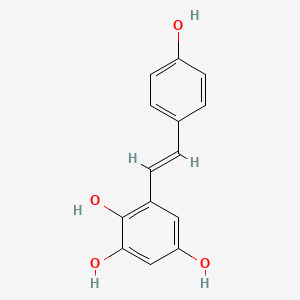

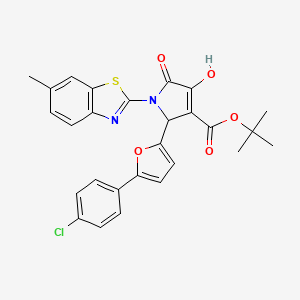
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
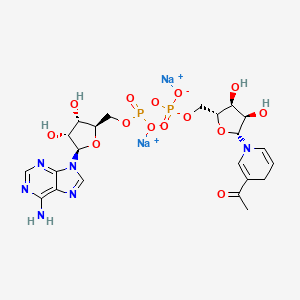
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
